3,4-Dimethoxycinnamamide
Übersicht
Beschreibung
3,4-Dimethoxycinnamamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergic Drug : 3,4-DAA is effective as an antiallergic drug, inhibiting hypersensitivity reactions such as homologous passive cutaneous anaphylaxis in rats and guinea pigs. It also decreases anaphylactic mediator release from guinea pig lungs and shows potential clinical application for certain allergic-related diseases, especially asthma caused by reaginic antibody (Koda et al., 1976).
Treatment of Allergic Rhinitis : In clinical evaluations, 3,4-DAA has been compared to disodium cromoglycate (DSCG) for treating perennial nasal allergy. It is considered a mild mast cell stabilizer with minimal side effects, comparable in efficacy to DSCG (Okuda et al., 1984).
Suppressing CD4+ T Cell Activation : It exhibits potent suppressive effects on the function of naïve human CD4+ T cells, important in the context of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. Tranilast, a form of 3,4-DAA, inhibits T cell activation and proliferation, interfering with cytokine production (Hertenstein et al., 2011).
Allograft Immunorejection : In studies involving liver orthotopic transplants in rats, 3,4-DAA showed anti-inflammatory and anti-immunorejection properties. It could be significant in the treatment of allograft immunorejection (Sun et al., 2011).
Antifungal Activity : It has been identified in compounds isolated from Streptoverticillium morookaense and exhibits antifungal activity against Peronophythora litchii (Feng et al., 2007).
Anti-Inflammatory and Anti-Proliferative Effects : Some derivatives of 3,4-DAA, such as 2'-hydroxychalcones and flavones, show anti-inflammatory effects and inhibit the generation of inflammatory mediators (Ballesteros et al., 1995).
Skin Transplantation : 3,4-DAA can suppress skin transplantation rejection in mice and enhance the activity of indoleamine 2,3-dioxygenase (IDO), suggesting its utility in reducing transplant rejection damage (Ku, 2011).
Combination with Cyclosporin A : When combined with cyclosporin A in organ transplantation, 3,4-DAA preserves the immunosuppressive effect while reducing the side effects of cyclosporin A, indicating its potential as an adjunctive therapy in transplants (Xu Yong-gang et al., 2014).
Wirkmechanismus
3,4-Dimethoxycinnamamide: (also known as 3,4-dihydroxycinnamic acid ) primarily targets histidine ammonia-lyase (HAL), an enzyme involved in the phenylpropanoid pathway. HAL catalyzes the conversion of L-histidine to trans-cinnamate and ammonia . This reaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin .
Action Environment:
Environmental factors, such as light intensity, temperature, and soil conditions, can influence the efficacy and stability of this compound. For instance:
Biochemische Analyse
Cellular Effects
3,4-Dimethoxycinnamamide has been found to act as an antagonist of Liver X Receptor alpha (LXRα), reducing lipogenic genes activation and drug-induced cellular lipid content in hepatic cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act as an antagonist of LXRα, suggesting it may exert its effects at the molecular level through binding interactions with this nuclear receptor
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZILHYXHKAKT-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14773-40-1 | |
Record name | Cinnamamide, 3,4-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dimethoxycinnamamide interact with Liver X Receptor α (LXRα) and what are the downstream effects?
A: While research on this compound is limited, a closely related compound, N-(4-trifluoromethylphenyl) this compound (TFCA), exhibits interesting interactions with LXRα. TFCA acts as an antagonist to LXRα, effectively inhibiting its activation by ligands. [] This inhibition leads to decreased expression of genes involved in lipogenesis (fat production) in the liver, effectively reducing lipid accumulation. [] Further research is needed to determine if this compound shares a similar mechanism of action.
Q2: Where was this compound discovered in nature?
A: this compound was isolated from the solid culture of the bacterium Streptoverticillium morookaense. [] This discovery highlights the potential of microorganisms as sources of novel bioactive compounds. Further investigations into the biological activities of this compound are warranted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.